Histidinal Exhibits >700,000-Fold Tighter Binding to HDH Compared to Histidinol
The dissociation constant (Kd) of the histidinal-HDH complex is estimated at 1.4 × 10⁻¹¹ M, representing sub-picomolar affinity [1]. In contrast, the binding of the alternative substrate histidinol to HDH exhibits a Kd of 10 µM [2]. This difference in binding strength quantifies why histidinal is the exclusive and non-exchangeable substrate for the second half-reaction and cannot be replaced by histidinol for studying the aldehyde dehydrogenase step.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.4 × 10⁻¹¹ M (estimated dissociation constant) |
| Comparator Or Baseline | Histidinol: Kd = 10 µM (1 × 10⁻⁵ M) |
| Quantified Difference | Approximately 700,000-fold tighter binding |
| Conditions | Steady-state kinetic measurements and radioligand binding studies using purified histidinol dehydrogenase. |
Why This Matters
This extreme difference in binding affinity confirms histidinal is the only suitable substrate for assays probing the aldehyde dehydrogenase half-reaction of HDH, ensuring experimental relevance for inhibitor screening.
- [1] Görisch, H., et al. (1985). Binding of histidinal to histidinol dehydrogenase. Eur J Biochem, 150(2), 305-8. doi: 10.1111/j.1432-1033.1985.tb09021.x. View Source
- [2] Grubmeyer, C. T., Chu, K. W., & Insinga, S. (1987). Kinetic mechanism of histidinol dehydrogenase: histidinol binding and exchange reactions. Biochemistry, 26(12), 3369-73. doi: 10.1021/bi00386a018. View Source
